molecular formula C12H10Cl2N2OS2 B2982542 2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-85-4

2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2982542
CAS No.: 476626-85-4
M. Wt: 333.25
InChI Key: BLKGREJHNAQIED-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with chlorine atoms at positions 2 and 5, linked to a tetrahydrobenzothiazole moiety via a carboxamide group. This structure combines the electronic properties of thiophene and benzothiazole, with the tetrahydrobenzothiazole enhancing solubility compared to fully aromatic systems. The compound’s design leverages chlorine substituents to modulate lipophilicity and reactivity, making it a candidate for exploration in medicinal chemistry and agrochemical applications.

Properties

IUPAC Name

2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS2/c13-9-5-6(10(14)19-9)11(17)16-12-15-7-3-1-2-4-8(7)18-12/h5H,1-4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKGREJHNAQIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Benzothiazole and Thiophene Derivatives

The target compound shares structural motifs with benzothiazole and thiophene derivatives but differs in key aspects:

Compound Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features Reference
Target compound Tetrahydrobenzothiazole + thiophene 2,5-dichloro, carboxamide ~334.04 Enhanced solubility, dual heterocycles -
2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide Tetrahydrobenzothiophene 5,5,7,7-tetramethyl, carboxamide 226.30 Methyl groups increase steric bulk
Thiazolylmethyl carbamates (e.g., compound l in ) Thiazole Carbamate, ethoxycarbonylamino ~600–700 (estimated) Protease inhibitor scaffolds
Pesticide derivatives (e.g., 2,3,6-TBA) Benzene/furan Trichloro, acetic acid ~255.48 (2,3,6-TBA) Herbicidal activity
  • Core Heterocycles : Unlike thiazole-based carbamates () or benzo[b]thiophenes (), the target compound’s tetrahydrobenzothiazole-thiophene fusion provides a unique electronic profile. The benzothiazole’s nitrogen enables hydrogen bonding, while the thiophene’s sulfur contributes to π-π stacking .
  • Chlorine’s electron-withdrawing nature contrasts with the electron-donating methyl groups in tetramethyl derivatives .

Functional Group Variations and Bioactivity Implications

  • Carboxamide vs. Carbamate : The carboxamide group in the target compound offers greater metabolic stability compared to carbamates (), which are prone to hydrolysis. This difference may influence pharmacokinetics in therapeutic applications .
  • Chlorine vs. Trichloro Substitutions : The dichloro configuration on thiophene contrasts with trichloro substituents in herbicides like 2,3,6-TBA (). Fewer chlorine atoms may reduce environmental persistence while retaining bioactivity .

Biological Activity

The compound 2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS No. 588696-05-3) is a synthetic organic molecule with potential biological activities. Its unique structure combines elements from thiophene and benzothiazole, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of 2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is C15H14Cl2N2OSC_{15}H_{14}Cl_2N_2OS. The compound features:

  • Dichloro substituents : Enhancing its reactivity and potential antibacterial properties.
  • Benzothiazole moiety : Associated with various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to 2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for such compounds can range from 0.008 to 0.046 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

CompoundMIC (μg/mL)Target Pathogen
Example A0.008S. pneumoniae
Example B0.03S. aureus
Example C0.06Streptococcus pyogenes

Antitumor Activity

The compound's structural features suggest potential antitumor activity. In vitro studies have shown that related compounds can inhibit cancer cell proliferation significantly. For example, a study on a structurally similar compound indicated an IC50 value of 19 nM in the MDA-MB-435 cancer cell line . This suggests that the compound may disrupt microtubule dynamics, a common mechanism for many anticancer agents.

The proposed mechanism involves the inhibition of microtubule polymerization and depolymerization processes essential for cancer cell division. The ability to interfere with tubulin binding sites has been documented in similar compounds .

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated that compounds with similar structures can induce significant tumor regression when administered at doses of around 75 mg/kg . This highlights the therapeutic potential of benzothiazole derivatives in cancer treatment.

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